InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2
. The Canonical SMILES representation is C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl
.
4-(2-Bromoacetyl)benzenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 297.55 g/mol. This compound serves as an important reagent in various fields of scientific research, particularly in organic chemistry, biology, and medicinal chemistry. It is utilized for the synthesis of complex organic molecules, modification of biomolecules, and as an intermediate in pharmaceutical production. The compound is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a halogenated aromatic ring.
The synthesis of 4-(2-bromoacetyl)benzenesulfonyl chloride typically involves the reaction between benzenesulfonyl chloride and 2-bromoacetyl chloride. This reaction can be conducted under controlled conditions to optimize yield and purity.
In industrial settings, similar methods are employed but scaled up for larger production volumes, often incorporating additional purification steps to ensure high-quality output .
4-(2-Bromoacetyl)benzenesulfonyl chloride can participate in several chemical reactions:
The mechanism of action for the synthesis of 4-(2-bromoacetyl)benzenesulfonyl chloride involves several steps:
This process highlights the versatility of the compound in facilitating diverse chemical transformations .
Safety data sheets indicate that proper handling precautions should be taken due to its corrosive nature and potential health risks associated with inhalation or skin exposure .
4-(2-Bromoacetyl)benzenesulfonyl chloride has diverse applications across various scientific domains:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5